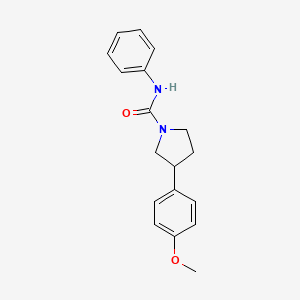

3-(4-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

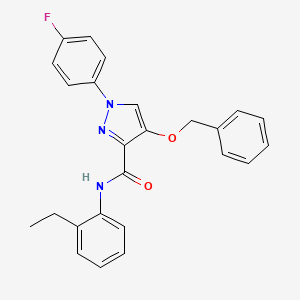

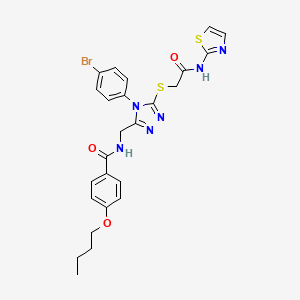

The compound is a derivative of pyrrolidine, which is a cyclic amine . The “3-(4-methoxyphenyl)” and “N-phenyl” parts suggest the presence of a methoxyphenyl group and a phenyl group attached to the pyrrolidine ring .

Molecular Structure Analysis

The molecular structure would be based on the pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The phenyl and methoxyphenyl groups would be attached at the 3rd carbon and nitrogen of the pyrrolidine ring, respectively .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrrolidine ring and the attached groups . The electron-donating methoxy group could potentially increase the reactivity of the phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the pyrrolidine ring and the attached groups . For example, the presence of the methoxy group could potentially increase the compound’s solubility in certain solvents .Scientific Research Applications

Synthesis Techniques

- Synthesis via Acid-Catalyzed Reaction : A novel approach for synthesizing 2-arylpyrrolidine-1-carboxamides, which includes compounds similar to 3-(4-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide, involves an acid-catalyzed cyclization of (4,4-diethoxybutyl)ureas with 3-aminophenol. This method offers mild reaction conditions and the use of inexpensive solvents and catalysts, resulting in good to high yields of the target compounds (Smolobochkin et al., 2017).

Potential Therapeutic Applications

- Anti-HIV Activity : A structurally similar compound, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, has been identified as a potential anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. This suggests potential therapeutic applications in the treatment of HIV (Tamazyan et al., 2007).

Material Science Applications

- Corrosion Inhibition : N-Phenyl-benzamide derivatives, similar in structure to this compound, have been shown to effectively inhibit the acidic corrosion of mild steel. This suggests potential applications in material sciences, particularly in corrosion protection (Mishra et al., 2018).

Anticancer and Anti-Biofilm Activities

- Cancer and Biofilm Growth Inhibition : Novel 2-(het)arylpyrrolidine-1-carboxamides, related to the compound , have shown promise in inhibiting cancer cell growth and bacterial biofilm formation. These compounds are thus promising candidates for further development as anti-cancer and anti-bacterial agents (Smolobochkin et al., 2019).

Catalysis in Chemical Synthesis

- Use in Chemical Synthesis : The synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, which are structurally related to this compound, has been explored for their application in medicinal chemistry, particularly as synthons for dipeptidyl peptidase IV inhibitors. This indicates the compound's potential role in the synthesis of other medicinal compounds (Singh & Umemoto, 2011).

Future Directions

properties

IUPAC Name |

3-(4-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-22-17-9-7-14(8-10-17)15-11-12-20(13-15)18(21)19-16-5-3-2-4-6-16/h2-10,15H,11-13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOMQHMQTPLWLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-nitro-4-piperidin-1-ylbenzamide](/img/structure/B2679532.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxylate](/img/structure/B2679538.png)

![(5Z)-3-methyl-5-{[6-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2679545.png)

![ethyl 3-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2679550.png)

![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2679554.png)

![2-Azaspiro[4.4]nonane-1,7-dione](/img/structure/B2679555.png)